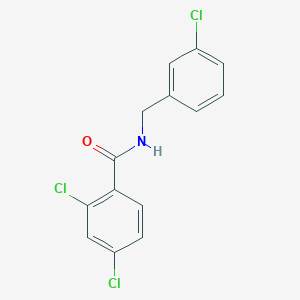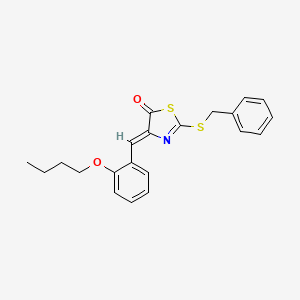
3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol
描述
3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPP is a pyrazolone derivative that has been synthesized and studied for its anti-inflammatory and analgesic properties. In
作用机制
3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol's mechanism of action is not fully understood, but it is thought to involve the inhibition of the cyclooxygenase (COX) enzyme and the modulation of the endocannabinoid system. COX is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX, 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol can reduce the production of prostaglandins and alleviate inflammation and pain. Additionally, 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol has been shown to activate cannabinoid receptors, which are involved in pain modulation and neuroprotection.
Biochemical and Physiological Effects:
3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol has also been shown to reduce pain in models of inflammation and neuropathic pain. In vitro studies have demonstrated that 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol can protect against neuronal damage and improve cognitive function.
实验室实验的优点和局限性
3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-inflammatory and analgesic effects in animal models. However, there are also limitations to using 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol in lab experiments. Its mechanism of action is not fully understood, and its effects on humans are not yet known. Additionally, 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol has not been extensively studied for its toxicity and side effects.
未来方向
There are several future directions for research on 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol for neuroprotection. Another area of interest is the development of novel analogs of 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol with improved potency and selectivity. Additionally, more studies are needed to determine the safety and toxicity of 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol, as well as its potential side effects. Overall, 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
科学研究应用
3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol has been studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation and neuropathic pain. 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In vitro studies have demonstrated that 3-methyl-1-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-5-ol can protect against neuronal damage and improve cognitive function.
属性
IUPAC Name |
5-methyl-2-(4-methylphenyl)-4-(2-phenylethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-14-8-11-17(12-9-14)21-19(22)18(15(2)20-21)13-10-16-6-4-3-5-7-16/h3-9,11-12,20H,10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYPRWOUXJJOCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4693423.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4693439.png)
![N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4693450.png)
![N~2~-(4-fluorophenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4693456.png)
![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4693462.png)
![benzaldehyde O-{[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}oxime](/img/structure/B4693464.png)
![N-(4-bromo-2-fluorophenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4693466.png)


![N-[4-(4-morpholinyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B4693491.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4693516.png)
![2-({4-allyl-5-[(2-ethoxy-4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4693521.png)
![3,5-dihydroxy-N'-(2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)benzohydrazide](/img/structure/B4693526.png)